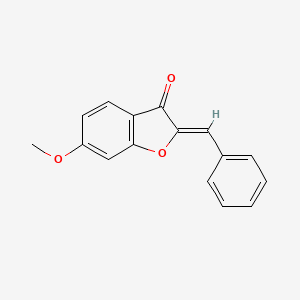

SARS-CoV-2-IN-43

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWWJGGLULNRBP-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Screening of Novel SARS-CoV-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global imperative to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has driven unprecedented innovation in antiviral drug discovery. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the identification and evaluation of novel SARS-CoV-2 inhibitors. It details key experimental protocols for high-throughput and phenotypic screening, summarizes quantitative efficacy data for inhibitors targeting critical viral proteins, and presents visual workflows and signaling pathways to elucidate the complex landscape of SARS-CoV-2 inhibitor discovery. This document is intended to serve as a comprehensive resource for researchers actively engaged in the development of next-generation antiviral agents to combat COVID-19 and future coronavirus threats.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, has highlighted the critical need for a robust pipeline of antiviral drugs. The scientific community has responded with a multi-pronged approach to inhibitor discovery, focusing on key viral lifecycle stages.[1] This guide focuses on the primary strategies for discovering and screening novel inhibitors, including targeting viral entry, replication, and protein processing. The main therapeutic targets include the Spike (S) protein, the RNA-dependent RNA polymerase (RdRp), and the main protease (Mpro or 3CLpro).[2][3]

High-Throughput Screening (HTS) for SARS-CoV-2 Inhibitors

High-throughput screening (HTS) has been instrumental in rapidly evaluating large compound libraries to identify potential SARS-CoV-2 inhibitors.[4] These assays are designed to be robust, reproducible, and scalable.

Pseudotyped Particle (PP) Entry Assay

This assay is a safe and effective method for identifying inhibitors of SARS-CoV-2 entry in a Biosafety Level 2 (BSL-2) laboratory setting.[5] It utilizes replication-incompetent viral particles, typically based on a murine leukemia virus (MLV) or vesicular stomatitis virus (VSV) core, pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene, such as luciferase. Inhibition of viral entry is measured as a decrease in the reporter signal.

-

Cell Seeding: Seed HEK293T cells stably expressing human ACE2 (HEK293T-ACE2) in a 96-well plate at a density of 1.25 x 10^4 cells per well in 50 µL of complete medium (e.g., D10). Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of test compounds in the appropriate solvent (e.g., DMSO) and then dilute into the assay medium. The final DMSO concentration should be kept low (typically ≤1%) to avoid cytotoxicity.

-

Virus-Compound Incubation: In a separate plate, mix the diluted compounds with a pre-titered amount of SARS-CoV-2 pseudovirus sufficient to produce a strong luciferase signal (e.g., 2 x 10^5 Relative Light Units [RLU] per well). Incubate the mixture at 37°C for 1 hour.

-

Infection: Carefully transfer 100 µL of the virus-compound mixture to the corresponding wells of the cell plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer). Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Main Protease (Mpro) FRET Assay

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for viral replication, making it a prime therapeutic target. Fluorescence Resonance Energy Transfer (FRET)-based assays are widely used for HTS of Mpro inhibitors due to their sensitivity and compatibility with automation. These assays employ a peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by Mpro separates the pair, resulting in a measurable increase in fluorescence.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris buffer with NaCl and EDTA).

-

Mpro Working Solution: Dilute recombinant SARS-CoV-2 Mpro enzyme to the desired final concentration (e.g., 40 nM) in cold assay buffer.

-

Substrate Working Solution: Dilute a Dabcyl/EDANS FRET peptide substrate to the desired final concentration in the assay buffer.

-

Compound Plates: Prepare serial dilutions of test compounds and a known inhibitor (e.g., GC376) in the appropriate solvent.

-

-

Assay Assembly (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the test compound, positive control, or solvent to the appropriate wells.

-

Add 20 µL of the Mpro working solution to all wells except the "no enzyme" control wells (add 20 µL of assay buffer instead). Mix gently.

-

-

Reaction Initiation: Add 20 µL of the Substrate Working Solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

-

Incubation and Measurement: Cover the plate and incubate at room temperature for a defined period (e.g., 2 hours). Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the pseudovirus assay.

Phenotypic Screening

Phenotypic screening identifies compounds that inhibit viral replication in a cell-based model without a priori knowledge of the specific molecular target. A common method is the cytopathic effect (CPE) reduction assay.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of compounds to protect host cells from the cell death induced by SARS-CoV-2 infection. The viability of the host cells is typically quantified using an ATP content assay, such as CellTiter-Glo.

-

Compound Plating: Acoustically dispense test compounds (e.g., 60 nL/well) into 384-well assay plates.

-

Cell and Virus Preparation: Inoculate a suitable cell line (e.g., Vero E6) with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.002.

-

Cell Dispensing: Quickly dispense the cell-virus mixture into the assay plates (e.g., 4000 cells in 25 µL/well).

-

Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO2.

-

Viability Measurement: Add a cell viability reagent (e.g., 30 µL/well of CellTiter-Glo), incubate for 10 minutes at room temperature, and read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data to positive (cells without virus) and negative (cells with virus and solvent) controls to determine the percentage of CPE reduction. Calculate the half-maximal effective concentration (EC50) for active compounds.

Virtual Screening

Virtual screening utilizes computational methods to screen large libraries of compounds in silico to identify potential inhibitors of a specific molecular target. This approach can significantly accelerate the initial stages of drug discovery.

General Workflow for Virtual Screening

The typical workflow for virtual screening involves several key steps, starting with the preparation of the target protein structure and a library of small molecules, followed by molecular docking and scoring to predict binding affinity and pose.

Key Viral Targets and Inhibitor Efficacy

The following tables summarize the in vitro efficacy of selected novel and repurposed inhibitors against key SARS-CoV-2 targets.

Table 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)

| Inhibitor | Class | IC50 (µM) | EC50 (µM) | Notes |

| Nirmatrelvir (PF-07321332) | Covalent Inhibitor | - | - | Component of Paxlovid, evaluated in multiple RCTs. |

| Ensitrelvir (Xocova) | Non-covalent Inhibitor | - | - | Under EUA. |

| GC376 | Covalent Inhibitor | 0.026 - 0.89 | 3.37 | Prodrug, forms a covalent bond with Cys145. |

| Boceprevir | Ketoamide | 4.13 | 1.90 | FDA-approved HCV drug. |

| Ebselen | Organoselenium Compound | 0.67 | 4.67 | Covalently binds to Cys145. |

| Carmofur | Antineoplastic Agent | 1.82 | - | Covalently binds to Cys145. |

| Tideglusib | GSK-3β Inhibitor | 1.55 | - | Preclinical candidate. |

| Compound 339096-59-2 (M3) | Non-covalent Inhibitor | 0.013 | 0.016 | Potent inhibitor with cellular activity. |

| MCULE-7013373725–0 | Non-covalent Inhibitor | 0.11 | 0.11 | Also inhibits PL-pro and human furin. |

| Betrixaban | Oral Anticoagulant | 0.9 | - | Identified through molecular docking. |

| Olgotrelvir (STI-1558) | Dual Inhibitor | - | - | Inhibits Mpro and human cathepsin L. |

Table 2: Inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

| Inhibitor | Class | IC50 (µM) | EC50 (µM) | Notes |

| Remdesivir | Nucleoside Analog | - | 6.5 | FDA-approved for COVID-19. |

| Molnupiravir | Nucleoside Analog | - | - | Approved by the FDA for COVID-19. |

| Favipiravir | Pyrazinecarboxamide | - | 4.11 | Approved anti-influenza drug. |

| Bemnifosbuvir (AT-527) | Guanosine Analog Prodrug | - | - | In Phase III clinical trials. |

| Lycorine | Natural Alkaloid | 1.465 | 0.878 | More effective than remdesivir in some assays. |

| Emtricitabine | Nucleoside Analog | 15.375 | - | Known HIV reverse transcriptase inhibitor. |

| Telbivudine | Pyrimidine Nucleoside Analog | 45.928 | - | Used for HBV treatment. |

| Baicalein | Natural Flavonoid | - | 4.5 | Showed 99.8% inhibition at 20 µM. |

| Baicalin | Natural Flavonoid | - | 9.0 | Showed 98% inhibition at 20 µM. |

Table 3: Inhibitors of SARS-CoV-2 Spike Protein-Mediated Entry

| Inhibitor | Class | IC50 (µM) | EC50 (µM) | Notes |

| Optimized ACE2 Derivative | Receptor Decoy | - | - | Potent neutralization of multiple variants. |

| Bebtelovimab (LY-CoV1404) | Neutralizing Antibody | - | - | Binds to a conserved region of the Spike protein. |

| VIR-7831 | Neutralizing Antibody | - | - | Binds to a region conserved between SARS-CoV-2 and SARS-CoV-1. |

| Saracatinib | Src-family Tyrosine Kinase Inhibitor | 2.9 | >17 | Blocks an early stage of the MERS-CoV life cycle. |

| Arbidol | Anti-influenza Drug | - | 4.11 | Inhibits S protein-mediated membrane fusion. |

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in drug discovery and the mechanisms of viral infection.

Caption: High-throughput screening workflow for SARS-CoV-2 inhibitors.

Caption: SARS-CoV-2 entry pathway and points of inhibition.

Caption: General workflow for virtual screening of inhibitors.

Conclusion and Future Directions

The discovery and development of novel SARS-CoV-2 inhibitors have progressed at an unprecedented rate, leveraging a diverse array of screening technologies and a deep understanding of the viral life cycle. The methodologies outlined in this guide represent the cornerstone of these efforts. Future work will likely focus on the development of pan-coronavirus inhibitors that are effective against emerging variants and future novel coronaviruses. Additionally, the combination of different therapeutic agents targeting multiple viral or host factors holds promise for increasing efficacy and reducing the likelihood of resistance. The continued refinement of HTS, phenotypic, and in silico screening methods will be crucial in building a robust arsenal of antiviral therapeutics to address the ongoing challenges of COVID-19 and prepare for future pandemics.

References

- 1. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on SARS-CoV-2 Clinical Trial Results—What We Can Learn for the Next Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Small Molecule Inhibitors for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to combat the COVID-19 pandemic has spurred an unprecedented wave of research into the fundamental biology of SARS-CoV-2 and the development of effective antiviral therapeutics. Small molecule inhibitors, with their potential for oral bioavailability and broad applicability, represent a cornerstone of this endeavor. This technical guide provides an in-depth examination of the mechanisms of action of small molecule inhibitors targeting key proteins in the SARS-CoV-2 life cycle. We will explore the inhibition of the main protease (Mpro), the papain-like protease (PLpro), the RNA-dependent RNA polymerase (RdRp), and the spike protein-mediated viral entry. This document summarizes quantitative data for notable inhibitors, details the experimental protocols used to assess their efficacy, and provides visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The SARS-CoV-2 Life Cycle as a Target Landscape

The replication of SARS-CoV-2 is a multi-stage process that offers several key vulnerabilities for therapeutic intervention.[1] The viral life cycle begins with the attachment of the spike (S) glycoprotein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface, followed by proteolytic priming by host proteases like TMPRSS2, which facilitates viral entry.[1][2][3] Once inside the cell, the viral genomic RNA is released and translated into two large polyproteins, pp1a and pp1ab.[1] These polyproteins are then cleaved by two viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into 16 non-structural proteins (NSPs). These NSPs assemble into the replication and transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp, or nsp12) as its core catalytic subunit. The RdRp is responsible for replicating the viral genome and transcribing subgenomic RNAs that are then translated into structural proteins. Finally, new virions are assembled and released from the host cell. Small molecule inhibitors have been developed to target each of these critical stages.

Viral Proteases: Halting Polyprotein Processing

The proteolytic processing of the viral polyproteins is an essential step for the formation of a functional RTC, making the viral proteases Mpro and PLpro prime targets for antiviral drug design.

Main Protease (Mpro/3CLpro)

Mpro is a cysteine protease that cleaves the viral polyprotein at no fewer than 11 sites. Its catalytic dyad consists of a cysteine (Cys145) and a histidine (His41) residue. Mpro inhibitors are designed to bind to this active site, thereby preventing substrate cleavage.

Mpro inhibitors can act through either covalent or non-covalent mechanisms.

-

Covalent Inhibitors: These compounds, often peptidomimetic in nature, form a covalent bond with the catalytic Cys145. For example, the nitrile warhead of compounds like PF-07321332 (a component of Paxlovid) is attacked by the Cys145 thiol, forming a covalent adduct.

-

Non-covalent Inhibitors: These molecules bind to the active site through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, physically blocking the substrate from accessing the catalytic dyad.

The inhibition of Mpro disrupts the viral life cycle by preventing the maturation of NSPs required for viral replication.

| Inhibitor | Type | IC50 (μM) | EC50 (μM) | Ki (μM) | Cell Line | Reference |

| Nirmatrelvir (PF-07321332) | Covalent | 0.022 | 0.48 (with P-gp) | - | Vero E6 | |

| Ensitrelvir (S-217622) | Covalent | - | - | - | Multiple | |

| GC376 | Covalent | - | - | - | Vero | |

| Ebselen | Covalent | 4.67 | 0.67 | - | Vero | |

| Cinanserin | Non-covalent | 124 | 20 | - | - | |

| Masitinib | - | 2.5 | 3.2 | - | Human lung cells | |

| Myricetin | Covalent | - | - | - | - | |

| Thimerosal | - | 0.2 - 23 | - | - | - | |

| Tannic Acid | - | 2.1 | - | - | - | |

| MPI8 | Covalent | 0.031 | 0.03 | - | - |

This assay is a common method for high-throughput screening of Mpro inhibitors.

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro.

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds and a positive control inhibitor (e.g., GC376).

-

Black 96- or 384-well plates.

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

-

Procedure:

-

Prepare working solutions of Mpro and the FRET substrate in assay buffer.

-

Dispense test compounds, positive control, or vehicle (DMSO) into the wells of the microplate.

-

Add the Mpro working solution to all wells except the "no enzyme" control wells.

-

Initiate the reaction by adding the FRET substrate working solution to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at regular intervals.

-

Calculate the percent inhibition for each test compound relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against a range of compound concentrations.

-

Papain-like Protease (PLpro)

PLpro is another cysteine protease encoded by SARS-CoV-2. It is responsible for cleaving the N-terminal end of the viral polyprotein to release nsp1, nsp2, and nsp3. Additionally, PLpro has deubiquitinating and deISGylating activity, stripping ubiquitin and ISG15 from host proteins, which helps the virus evade the host's innate immune response.

PLpro inhibitors block the proteolytic and/or deubiquitinating activity of the enzyme. Similar to Mpro inhibitors, these can be covalent or non-covalent. By inhibiting PLpro, these small molecules can both disrupt viral replication and restore the host's antiviral immune response.

| Inhibitor | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| Pyronaridine | 1.8 | 0.23 | A549-ACE2 | |

| GRL0617 | < 1 | 23.64 | Vero E6 | |

| Jun9-72-2 | < 1 | 6.62 | Vero E6 | |

| Jun9-75-4 | < 1 | 7.88 | Vero E6 |

This assay measures the ability of inhibitors to block the deubiquitinating function of PLpro.

-

Principle: A ubiquitinated fluorogenic substrate is used. Cleavage of the ubiquitin moiety by PLpro results in an increase in fluorescence.

-

Materials:

-

Recombinant, purified SARS-CoV-2 PLpro.

-

Ubiquitinated fluorogenic substrate (e.g., Ub-AMC).

-

PLpro Assay Buffer.

-

Test compounds and a positive control inhibitor (e.g., GRL0617).

-

Black 96-well plates.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare a master mix containing PLpro Assay Buffer and the ubiquitinated substrate.

-

Add the master mix to the wells of the microplate.

-

Add test compounds, positive control, or vehicle to the wells.

-

Initiate the reaction by adding PLpro to the wells.

-

Incubate the plate at the desired temperature.

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition and determine the IC50 value.

-

RNA-Dependent RNA Polymerase (RdRp): Disrupting Viral Genome Replication

The RdRp (nsp12) is the central enzyme of the RTC and is responsible for synthesizing viral RNA. Due to its essential and highly conserved nature, it is a major target for antiviral drugs.

RdRp inhibitors are typically nucleoside or nucleotide analogs that, after intracellular conversion to their active triphosphate form, are incorporated into the growing viral RNA chain by the RdRp. This leads to the inhibition of viral replication through several mechanisms:

-

Chain Termination: Some analogs, like remdesivir, cause delayed chain termination, where the RNA synthesis is halted after the incorporation of a few more nucleotides. Others may cause immediate chain termination.

-

Lethal Mutagenesis: Analogs like molnupiravir are incorporated into the viral RNA and can then be used as a template, leading to an accumulation of mutations that results in a non-viable viral progeny, a phenomenon known as "error catastrophe".

| Inhibitor | Type | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| Remdesivir | Nucleoside analog | - | 0.77 | Vero E6 | |

| Molnupiravir | Nucleoside analog | - | - | Mice, Hamster | |

| Favipiravir | Nucleoside analog | - | - | - | |

| AT-511 | Nucleoside analog | - | 0.47 (EC90) | Human respiratory epithelial cells | |

| Dasabuvir | Non-nucleoside | - | - | - | |

| Adefovir dipivoxil | Nucleotide analog | - | - | - | |

| Moroxydine | - | 48.929 | - | - | |

| Rifampin | - | 49.434 | - | - |

This type of assay allows for the measurement of RdRp activity within a cellular context.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a viral promoter that is recognized by the SARS-CoV-2 RdRp. In cells co-transfected with plasmids expressing the RdRp complex and the reporter construct, the RdRp will transcribe the reporter gene, leading to a measurable signal. Inhibitors of RdRp will reduce this signal.

-

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmids for SARS-CoV-2 nsp12, nsp7, and nsp8.

-

Reporter plasmid containing a luciferase gene flanked by viral UTRs.

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the RdRp expression plasmids and the reporter plasmid.

-

After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compounds.

-

Incubate for a further period.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence.

-

Calculate the percent inhibition and determine the EC50 value.

-

Viral Entry: Blocking the First Step of Infection

Preventing the virus from entering the host cell is an attractive antiviral strategy. Small molecules can inhibit this process by targeting either the viral spike protein or host factors like the ACE2 receptor and the TMPRSS2 protease.

-

Spike Protein Binders: Some small molecules can bind directly to the spike protein, either to the receptor-binding domain (RBD) to prevent its interaction with ACE2, or to the S2 subunit to inhibit the conformational changes required for membrane fusion.

-

Host Protease Inhibitors: Inhibitors of TMPRSS2, such as camostat mesylate, prevent the proteolytic cleavage of the spike protein, which is necessary for its activation and subsequent membrane fusion.

-

Endocytosis Inhibitors: For viruses that enter via the endocytic pathway, compounds like chloroquine and hydroxychloroquine were initially investigated for their ability to raise the endosomal pH, thereby inhibiting the activity of pH-dependent proteases like cathepsins. However, their clinical efficacy has been controversial.

| Inhibitor | Target | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| Camostat mesylate | TMPRSS2 | - | - | Caco-2 | |

| Arbidol | Spike protein | - | 4.11 | - | |

| Salvianolic acid C | Spike protein (fusion) | - | - | - | |

| DRI-C23041 | Spike-ACE2 interaction | < 10 | - | hACE2-expressing cells | |

| Chlorpromazine | Clathrin-mediated endocytosis | ~9-10 | - | Vero E6, A549-ACE2 |

This assay is a widely used method to screen for antiviral agents by measuring their ability to protect host cells from virus-induced death.

-

Principle: SARS-CoV-2 infection leads to the death of susceptible host cells (e.g., Vero E6), a phenomenon known as the cytopathic effect. Antiviral compounds will inhibit viral replication and thus protect the cells from CPE, leading to increased cell viability.

-

Materials:

-

Vero E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

Test compounds.

-

A method to quantify cell viability (e.g., CellTiter-Glo luminescent assay, which measures ATP, or crystal violet staining).

-

Multi-well plates.

-

-

Procedure:

-

Seed Vero E6 cells in 96- or 384-well plates.

-

The next day, treat the cells with serial dilutions of the test compounds.

-

Infect the cells with a predetermined amount of SARS-CoV-2.

-

Include uninfected cell controls (100% viability) and infected, untreated controls (0% viability).

-

Incubate the plates for a period sufficient to observe CPE (e.g., 72 hours).

-

Measure cell viability using a chosen method.

-

Calculate the percentage of CPE reduction for each compound concentration.

-

Determine the EC50 (the concentration that protects 50% of cells from CPE).

-

A parallel assay without the virus is performed to determine the CC50 (the concentration that is toxic to 50% of the cells) to calculate the selectivity index (SI = CC50/EC50).

-

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

Navigating the SARS-CoV-2 Replication Machinery: A Technical Guide to Identifying Therapeutic Targets

For Immediate Release

Wuhan, China – November 27, 2025 – As the global scientific community continues to build its arsenal against SARS-CoV-2, a comprehensive understanding of the virus's replication cycle is paramount for the development of effective antiviral therapies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key therapeutic targets within the SARS-CoV-2 replication pathway, detailed experimental methodologies for their investigation, and a quantitative comparison of potential inhibitors.

The SARS-CoV-2 life cycle presents a multitude of opportunities for therapeutic intervention, from viral entry into the host cell to the final release of new virions.[1][2][3] This guide will focus on the core viral and host factors that represent the most promising targets for antiviral drug discovery. These include the viral Spike (S) protein, essential for entry; the main protease (Mpro or 3CLpro) and papain-like protease (PLpro), critical for processing viral polyproteins; and the RNA-dependent RNA polymerase (RdRp), the core enzyme for viral genome replication.[4][5] Additionally, host factors that are co-opted by the virus during its life cycle are emerging as viable alternative targets.

This document will provide a detailed examination of the experimental protocols used to identify and validate these targets and their inhibitors, as well as a structured presentation of quantitative data to aid in the comparative analysis of therapeutic candidates.

I. The SARS-CoV-2 Life Cycle: A Map of Therapeutic Opportunities

The replication of SARS-CoV-2 is a multi-stage process that can be broadly categorized into: 1) entry, 2) genome translation and replication, 3) virion assembly, and 4) egress. Each of these stages involves a complex interplay between viral and host cell machinery, offering distinct targets for therapeutic intervention.

II. Key Therapeutic Targets and Inhibitor Data

The following sections detail the most critical viral and host proteins for SARS-CoV-2 replication and provide quantitative data for representative inhibitors.

Viral Entry: The First Hurdle

Viral entry is initiated by the binding of the Spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). This interaction is a prime target for neutralization. The S protein is then cleaved by host proteases, such as TMPRSS2, which facilitates membrane fusion and viral entry. Inhibiting either the S-ACE2 interaction or the activity of these host proteases can effectively block infection at the earliest stage.

Table 1: Inhibitors of SARS-CoV-2 Entry

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| MU-UNMC-1 | Spike-ACE2 Interaction | Pseudovirus Entry Assay | 0.67 | |

| MU-UNMC-2 | Spike-ACE2 Interaction | Pseudovirus Entry Assay | 1.72 | |

| Soluble ACE2 | Spike Protein | Pseudovirus Neutralization | Varies (potent) | |

| Camostat mesylate | TMPRSS2 | Cell-based Assay | Varies |

Viral Proteases: Scissors of the Replication Machinery

Once inside the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved by the viral proteases, Mpro (3CLpro) and PLpro, to release functional non-structural proteins (NSPs) that form the replication-transcription complex (RTC). The essential nature of these proteases makes them highly attractive drug targets.

Table 2: Inhibitors of SARS-CoV-2 Main Protease (Mpro/3CLpro)

| Compound | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| Nirmatrelvir | FRET Assay | 0.022 | - | |

| Ensitrelvir | FRET Assay | Varies (potent) | - | |

| MI-23 | In vitro activity | 0.0076 | - | |

| Ebselen | In vitro activity | 0.67 | - | |

| 13b | In vitro activity | 0.67 | 4-5 | |

| Thimerosal | Recombinant Mpro inhibition | < 1 | - | |

| Phenylmercuric acetate | Recombinant Mpro inhibition | < 1 | - | |

| Evans blue | Recombinant Mpro inhibition | < 1 | - | |

| Rottlerin | In vitro Mpro inhibition | 37 | - | |

| M-8524 | In vitro Mpro inhibition | 31 | - | |

| Baicalein | Antiviral activity in Vero E6 | 0.9 | - | |

| Atazanavir | Antiviral activity in Vero cells | - | 2.0 | |

| Atazanavir/ritonavir | Antiviral activity in Vero cells | - | 0.5 |

RNA-Dependent RNA Polymerase (RdRp): The Engine of Replication

The RdRp (nsp12) is the central enzyme of the RTC, responsible for replicating the viral RNA genome and transcribing subgenomic RNAs. As a viral-specific enzyme with no close homolog in human cells, RdRp is an ideal target for selective antiviral drugs. Nucleoside analogs that act as chain terminators are a prominent class of RdRp inhibitors.

Table 3: Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

| Compound | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| Remdesivir (GS-441524) | Cell-based Assay | 0.032 | 0.07-1.65 | |

| Favipiravir | Cell-based Assay | ~10 | 65-400 | |

| Molnupiravir (EIDD-1931) | Cell-based Assay | - | 0.3 (Vero), 0.08 (Calu-3) | |

| Ribavirin | Cell-based RdRp Reporter Assay | Varies | - | |

| Penciclovir | Cell-based RdRp Reporter Assay | Varies | - |

III. Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of potential therapeutic targets and their inhibitors. The following sections provide methodologies for key assays cited in this guide.

Pseudotyped Particle Entry Assay

This assay is a safe and effective method for screening inhibitors of viral entry in a BSL-2 laboratory setting. It utilizes replication-defective viral particles (e.g., lentiviral or retroviral) that have been engineered to express the SARS-CoV-2 Spike protein on their surface and carry a reporter gene, such as luciferase. Inhibition of viral entry is measured as a decrease in reporter gene expression.

Protocol:

-

Cell Seeding: Seed target cells expressing the ACE2 receptor (e.g., HEK293T-ACE2 or Vero E6) in a 96-well or 1536-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of test compounds to the cells and incubate for a specified period (e.g., 1 hour).

-

Pseudovirus Infection: Add SARS-CoV-2 Spike-pseudotyped viral particles to the wells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Signal Detection: Measure the reporter gene signal (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Main Protease (Mpro) FRET Assay

This in vitro assay measures the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate. The substrate is a peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing purified recombinant Mpro enzyme.

-

Compound Incubation: In a microplate, pre-incubate the Mpro enzyme with test compounds for a defined period.

-

Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the rate of the reaction and calculate the IC50 value for each inhibitor.

References

- 1. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

In Silico Screening for Potential SARS-CoV-2 Entry Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has expedited the search for effective antiviral therapeutics. A primary strategy in combating the virus is to inhibit its entry into human host cells, a critical initial step in the infection cycle. This process is mediated by the interaction between the viral Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. In silico screening has emerged as a powerful and rapid approach to identify potential small molecule and natural compound inhibitors of this interaction. This technical guide provides an in-depth overview of the computational methodologies employed in the virtual screening for SARS-CoV-2 entry inhibitors, details the experimental protocols for their validation, and presents a summary of identified potential inhibitors with their corresponding quantitative data.

Introduction: The SARS-CoV-2 Entry Mechanism

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the Receptor Binding Domain (RBD) of the viral Spike protein to the human ACE2 receptor.[1][2] Following this initial attachment, the Spike protein is cleaved by host proteases, such as TMPRSS2, at the S1/S2 and S2' sites, which facilitates the fusion of the viral and host cell membranes, allowing the release of the viral genome into the cytoplasm.[2][3] The critical protein-protein interaction between the Spike RBD and ACE2 represents a prime target for the development of therapeutic inhibitors that can block viral entry.[1]

In Silico Screening Methodologies

Computational, or in silico, methods provide a rapid and cost-effective means to screen vast libraries of compounds to identify those with a high likelihood of binding to a specific biological target. The general workflow for these screening efforts is depicted below.

References

- 1. Development of ELISA-Based Assay for Detection of SARS-CoV-2 Neutralizing Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of SARS-CoV-2 Proteins: A Technical Guide for Drug Design

November 27, 2025

Executive Summary

The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global research effort to understand its molecular machinery and develop effective antiviral therapies. A cornerstone of this endeavor lies in the field of structural biology, which provides atomic-level insights into the viral proteins that are essential for the virus's life cycle. This technical guide offers an in-depth exploration of the key SARS-CoV-2 proteins that are primary targets for drug design, including the Spike (S) protein, the main protease (Mpro or 3CLpro), the RNA-dependent RNA polymerase (RdRp), and the papain-like protease (PLpro).

This document summarizes critical quantitative data on inhibitor potencies, provides detailed experimental protocols for structural and functional characterization, and presents signaling pathways and experimental workflows as clear, reproducible diagrams. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the fight against COVID-19 and future coronavirus threats.

Key SARS-CoV-2 Protein Targets for Drug Design

The SARS-CoV-2 genome encodes for four structural proteins (Spike, Envelope, Membrane, and Nucleocapsid) and sixteen non-structural proteins (nsps) that are crucial for viral replication, assembly, and interaction with the host.[1][2][3] Several of these proteins have been identified as prime targets for the development of antiviral drugs due to their essential roles in the viral life cycle.[4][5]

Spike (S) Glycoprotein

The Spike glycoprotein is a large trimeric protein that protrudes from the viral surface and is responsible for recognizing and binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). This interaction initiates the process of viral entry into the host cell. The S protein is composed of two subunits: S1, which contains the receptor-binding domain (RBD), and S2, which mediates the fusion of the viral and host cell membranes. Due to its critical role in the initial stages of infection, the S protein is a major target for the development of vaccines and therapeutic antibodies, as well as small molecule inhibitors that can block its interaction with ACE2.

Main Protease (Mpro or 3CLpro)

The main protease, also known as the 3C-like protease, is a cysteine protease that plays an indispensable role in the viral replication cycle. It is responsible for cleaving the two large polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA genome into 16 non-structural proteins. This proteolytic processing is essential for the formation of the viral replication and transcription complex (RTC). The Mpro is a highly attractive drug target because it is highly conserved among coronaviruses and has no close human homologues, which reduces the likelihood of off-target effects.

RNA-dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (nsp12) is the central enzyme of the viral replication and transcription complex. It is responsible for synthesizing new copies of the viral RNA genome and for transcribing subgenomic RNAs that are translated into the viral structural and accessory proteins. The RdRp requires the non-structural proteins nsp7 and nsp8 as co-factors for its full activity. As a key enzyme in viral replication, the RdRp is a validated target for antiviral drugs, with nucleotide analogues like remdesivir being a prime example of inhibitors that target this enzyme.

Papain-like Protease (PLpro)

The papain-like protease is another crucial cysteine protease encoded by SARS-CoV-2. In addition to its role in processing the viral polyprotein, PLpro is also involved in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins. This dual function makes PLpro an attractive target for the development of antiviral agents that could both inhibit viral replication and restore the host's antiviral defenses.

Quantitative Data on SARS-CoV-2 Protein Inhibitors

The development of effective antiviral drugs relies on the quantitative assessment of their potency against their respective targets. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) and binding affinity (Kd), for a selection of inhibitors targeting major SARS-CoV-2 proteins.

Table 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)

| Inhibitor | Type | IC50 | Assay Type | Reference |

| Nirmatrelvir (PF-07321332) | Covalent | 3.1 nM | FRET | |

| Boceprevir | Covalent | 4.13 µM | FRET | |

| Telaprevir | Covalent | 18 µM | FRET | |

| Ebselen | Covalent | 0.67 µM | FRET | |

| GC376 | Covalent | 26 nM - 0.89 µM | FRET | |

| Baicalein | Non-covalent | 0.9 µM | FRET | |

| Cefadroxil | Non-covalent | 2.4 µM | Molecular Docking | |

| Betrixaban | Non-covalent | 0.9 µM | Molecular Docking | |

| Robinetin | Non-covalent | 1.3 nM (EC50) | Cell-based |

Table 2: Inhibitors of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

| Inhibitor | Type | IC50 / EC50 | Assay Type | Reference |

| Remdesivir (triphosphate form) | Nucleotide Analog | ~1 µM (EC50) | Cell-based | |

| Favipiravir | Nucleotide Analog | - | - | |

| Molnupiravir | Nucleotide Analog | 0.22 µM (EC50) | Cell-based | |

| C646 | Non-nucleoside | 14.31 µM (IC50) | Fluorometric | |

| BH3I1 | Non-nucleoside | 56.09 µM (IC50) | Fluorometric | |

| Lycorine | Non-nucleoside | 1.465 µM (IC50) | Cell-based |

Table 3: Inhibitors of SARS-CoV-2 Spike Protein - ACE2 Interaction

| Inhibitor | Type | Kd | Assay Type | Reference |

| SARS-CoV-2 RBD to hACE2 | Protein-Protein Interaction | 14.7 nM | ELISA | |

| SARS-CoV RBD to hACE2 | Protein-Protein Interaction | 13.9 nM | ELISA | |

| HCoV-NL63 S1 to hACE2 | Protein-Protein Interaction | 45.8 nM | ELISA | |

| Omicron BA.1.1 RBD to hACE2 | Protein-Protein Interaction | 5.9 nM | SPR | |

| Omicron BA.2 RBD to hACE2 | Protein-Protein Interaction | 10.0 nM | SPR | |

| Delta RBD to hACE2 | Protein-Protein Interaction | 25.1 nM | SPR |

Experimental Protocols

The structural and functional characterization of SARS-CoV-2 proteins and their inhibitors relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Protein Expression and Purification for Structural Studies

Objective: To produce high-purity, homogenous SARS-CoV-2 proteins suitable for structural determination by X-ray crystallography or cryo-electron microscopy.

General Protocol Outline:

-

Gene Synthesis and Cloning:

-

The gene encoding the target protein (e.g., Mpro, Spike ectodomain) is codon-optimized for expression in the chosen system (e.g., E. coli for Mpro, mammalian cells for Spike).

-

The gene is cloned into an appropriate expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag, Strep-tag) to facilitate purification. For secreted proteins like the Spike ectodomain, a signal peptide is included.

-

-

Protein Expression:

-

For Mpro (in E. coli): The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB or TB) to a specific optical density, and protein expression is induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression is typically carried out at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

-

For Spike Glycoprotein (in mammalian cells): The expression vector is transiently transfected into mammalian cells (e.g., Expi293F, HEK293F) using a suitable transfection reagent. The cells are cultured in a serum-free medium, and the secreted protein is harvested from the supernatant after a few days.

-

-

Protein Purification:

-

Cell Lysis (for intracellular proteins): E. coli cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified cell lysate or the cell culture supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a high concentration of an appropriate eluting agent (e.g., imidazole for His-tagged proteins).

-

Tag Cleavage (optional): If required, the affinity tag is removed by incubation with a specific protease (e.g., TEV protease, thrombin).

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and any remaining contaminants. The protein is eluted in a buffer suitable for long-term storage and downstream applications.

-

-

Quality Control:

-

The purity of the protein is assessed by SDS-PAGE.

-

The concentration of the protein is determined using a spectrophotometer or a protein assay.

-

The oligomeric state and homogeneity of the protein are assessed by analytical SEC or dynamic light scattering (DLS).

-

X-ray Crystallography for Structure Determination of Mpro

Objective: To determine the three-dimensional structure of the SARS-CoV-2 main protease at atomic resolution.

Protocol Outline:

-

Crystallization:

-

The purified Mpro is concentrated to a high concentration (typically 5-10 mg/mL).

-

Crystallization conditions are screened using high-throughput robotic systems and commercially available screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

For Mpro, typical crystallization conditions involve a precipitant solution containing polyethylene glycol (PEG) and a specific salt at a defined pH.

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals of suitable size and quality are obtained, they are carefully harvested from the crystallization drop.

-

The crystals are briefly soaked in a cryoprotectant solution (typically the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

The crystals are then flash-cooled in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

The frozen crystal is mounted on a goniometer at a synchrotron beamline.

-

The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

A complete dataset is collected by rotating the crystal and recording diffraction images at different orientations.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell parameters and space group of the crystal.

-

The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

The initial model is then refined against the experimental data, and the electron density map is used to manually build and correct the model until a final, high-resolution structure is obtained.

-

In Vitro Mpro Activity Assay (FRET-based)

Objective: To measure the enzymatic activity of SARS-CoV-2 Mpro and to determine the inhibitory potency of small molecules.

Protocol Outline:

-

Reagents and Materials:

-

Purified SARS-CoV-2 Mpro.

-

A fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds (inhibitors) dissolved in DMSO.

-

A microplate reader capable of measuring fluorescence.

-

-

Assay Procedure:

-

A serial dilution of the test compound is prepared in the assay buffer.

-

The Mpro enzyme is added to the wells of a microplate containing the test compound or DMSO (for control).

-

The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by adding the FRET substrate to all wells.

-

The fluorescence intensity is monitored over time using the microplate reader.

-

-

Data Analysis:

-

The initial reaction velocity is calculated from the linear phase of the fluorescence signal.

-

The percent inhibition for each concentration of the test compound is calculated relative to the control (DMSO).

-

The IC50 value is determined by fitting the dose-response curve to a suitable equation.

-

SARS-CoV-2 Pseudotyped Virus Entry Assay

Objective: To screen for inhibitors that block the entry of SARS-CoV-2 into host cells in a BSL-2 environment.

Protocol Outline:

-

Production of Pseudotyped Virus:

-

HEK293T cells are co-transfected with three plasmids:

-

A plasmid encoding the SARS-CoV-2 Spike protein.

-

A lentiviral or retroviral packaging plasmid (e.g., psPAX2).

-

A lentiviral or retroviral transfer vector encoding a reporter gene (e.g., luciferase or GFP) (e.g., pLVX-Luc2).

-

-

The cell culture supernatant containing the pseudotyped virus is harvested 48-72 hours post-transfection.

-

-

Infection of Target Cells:

-

Target cells that express the ACE2 receptor (e.g., HEK293T-ACE2 or Vero E6 cells) are seeded in a multi-well plate.

-

The cells are pre-incubated with serial dilutions of the test compound.

-

The pseudotyped virus is then added to the cells.

-

-

Quantification of Viral Entry:

-

After 48-72 hours of incubation, the level of reporter gene expression is quantified.

-

For luciferase-based assays, a luciferase substrate is added, and the luminescence is measured using a luminometer.

-

For GFP-based assays, the number of GFP-positive cells is counted using a fluorescence microscope or flow cytometer.

-

-

Data Analysis:

-

The percent inhibition of viral entry is calculated for each concentration of the test compound.

-

The EC50 value is determined from the dose-response curve.

-

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental workflows. The following sections provide visualizations created using the Graphviz DOT language, adhering to the specified design constraints.

SARS-CoV-2 Viral Entry and Fusion Pathway

This diagram illustrates the key steps involved in the entry of SARS-CoV-2 into a host cell, mediated by the Spike protein.

Caption: SARS-CoV-2 entry into the host cell.

Simplified SARS-CoV-2 Replication Cycle

This diagram outlines the major stages of the SARS-CoV-2 replication cycle within an infected host cell.

Caption: Simplified SARS-CoV-2 replication cycle.

Structure-Based Drug Design Workflow

This diagram presents a typical workflow for structure-based drug discovery, a key strategy in developing novel antiviral agents.

References

Exploring the Antiviral Arsenal of Nature: A Technical Guide to Natural Compounds Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

The relentless global challenge posed by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an intensive search for effective antiviral therapies. Beyond the realm of synthetic drugs, the vast and diverse chemical library of the natural world offers a promising frontier for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the antiviral activity of natural compounds against SARS-CoV-2, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape.

This guide delves into the mechanisms of action of key natural compounds, presents quantitative data on their antiviral efficacy, details the experimental protocols used for their evaluation, and visualizes the complex signaling pathways they modulate.

Key Natural Compounds and Their Antiviral Targets

A growing body of evidence highlights the potential of various classes of natural compounds to inhibit SARS-CoV-2 through multiple mechanisms. These compounds often target critical viral proteins essential for entry, replication, and egress, as well as modulating host cellular pathways involved in the viral life cycle and the subsequent inflammatory response. The primary viral targets include the main protease (Mpro or 3CLpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the spike (S) protein's interaction with the host's angiotensin-converting enzyme 2 (ACE2) receptor.

Data Presentation: Quantitative Antiviral Activity

The following tables summarize the in vitro inhibitory activities of selected natural compounds against various SARS-CoV-2 targets and viral replication.

Table 1: Inhibitory Activity of Natural Compounds against SARS-CoV-2 Main Protease (Mpro)

| Compound Class | Compound | IC50 (µM) | Reference |

| Flavonoids | Baicalein | 0.74 ± 0.36 | [1] |

| 7-O-methyl-myricetin | 0.30 ± 0.00 | [1] | |

| Apigenin | - | [2] | |

| Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose (PGHG) | - | [2] | |

| Terpenoids | Maslinic Acid | 3.2 - 14.4 | [3] |

| Betulinic Acid | 3.2 - 14.4 | ||

| Ursolic Acid | 3.2 - 14.4 | ||

| Polyphenols | 1,2,3,4,6-O-Pentagalloylglucose (PGG) | 25.26 ± 1.04 | |

| Proanthocyanidin (PAC) | 26.00 ± 0.81 | ||

| Chalcones | Compound 6 | 11 | |

| Other | Ginkgolic Acid | 2 | |

| Anacardic Acid | 16 |

Table 2: Inhibitory Activity of Natural Compounds against SARS-CoV-2 Papain-Like Protease (PLpro)

| Compound Class | Compound | IC50 (µM) | Reference |

| Chalcones | Compound 6 | 1 | |

| Other | Ginkgolic Acid | - | |

| Anacardic Acid | - | ||

| Tilorone | 30.7 ± 7.5 | ||

| Jun9-13-7 | 7.29 ± 1.03 | ||

| Jun9-13-9 | 6.67 ± 0.05 |

Table 3: Inhibitory Activity of Natural Compounds against SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

| Compound Class | Compound | IC50/EC50 (µM) | Reference |

| Flavonoids | Baicalein | EC50 = 4.5 | |

| Baicalin | EC50 = 9.0 | ||

| Polyphenols | 1,2,3,4,6-O-Pentagalloylglucose (PGG) | IC50 = 5.098 ± 1.089 | |

| Proanthocyanidin (PAC) | IC50 = 21.022 ± 1.202 | ||

| Proanthocyanidin | IC50 = 23.4 ± 1.3 | ||

| Alkaloids | Lycorine | IC50 = 0.878 ± 0.022 |

Table 4: Inhibitory Activity of Natural Compounds against SARS-CoV-2 Replication and Entry

| Compound Class | Compound | Target/Assay | IC50/EC50 (µM) | Reference |

| Flavonoids | Myricetin | Pseudovirus Entry | IC50 = 10.27 ± 2.32 | |

| Luteolin | Pseudovirus Entry | < 50 | ||

| Quercetin | Pseudovirus Entry | < 50 | ||

| (-)-epigallocatechin gallate (EGCG) | Pseudovirus Entry | < 50 | ||

| Glycyrrhizin | S protein-ACE2 Interaction | IC50 = 22 | ||

| EGCG | S protein-ACE2 Interaction | IC50 = 33.9 | ||

| Alkaloids | Homoharringtonine | Viral Replication | EC50 = 2.55 | |

| Emetine | Viral Replication | EC50 = 0.46 | ||

| Lycorine | Viral Replication | EC50 = 15.7 ± 1.2 nM | ||

| Aromoline | Pseudovirus Entry (D614G, Delta, Omicron) | IC50 = 0.47 - 0.66 | ||

| Other | ED Compound | ACE2-RBD Interaction | IC50 = 31.95 ± 3.98 | |

| Nicotianamine | ACE2 Inhibition | IC50 = 84 nM |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antiviral activity of natural compounds. This section outlines the methodologies for key in vitro assays.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of Mpro's proteolytic activity using a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds

-

Positive control inhibitor (e.g., GC376)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Add a defined amount of recombinant Mpro to each well of the 384-well plate.

-

Add the diluted test compounds or controls to the wells containing Mpro and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) over a set period (e.g., 30-60 minutes) in kinetic mode.

-

The rate of increase in fluorescence is proportional to the Mpro activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition Assay

This assay quantifies the inhibition of PLpro's deubiquitinating or proteolytic activity.

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)

-

Test compounds

-

Positive control inhibitor (e.g., GRL-0617)

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of test compounds and the positive control in the assay buffer.

-

Add a defined amount of recombinant PLpro to each well.

-

Add the diluted test compounds or controls to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Start the reaction by adding the fluorogenic PLpro substrate.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time.

-

Calculate the percentage of inhibition and determine the IC50 values as described for the Mpro assay.

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

This non-radioactive assay measures the ability of compounds to inhibit the RNA synthesis activity of the viral RdRp complex.

Materials:

-

Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

-

RNA template and a 5'-fluorescently labeled RNA primer

-

NTPs (ATP, GTP, CTP, UTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

-

Test compounds

-

Positive control (e.g., Remdesivir triphosphate)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence gel scanner

Procedure:

-

Assemble the reaction mixture containing the reaction buffer, RNA template/primer duplex, and test compound or control.

-

Add the recombinant RdRp complex to initiate the reaction.

-

Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Denature the RNA products by heating.

-

Separate the products by denaturing PAGE.

-

Visualize and quantify the fluorescently labeled extended RNA products using a fluorescence gel scanner.

-

Determine the inhibitory effect of the compounds by comparing the amount of product formed in the presence of the compound to the control.

Pseudovirus Entry Assay

This assay provides a safe method to screen for inhibitors of viral entry, mimicking the Spike-ACE2 interaction, in a BSL-2 laboratory.

Materials:

-

Pseudoviruses expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP).

-

Host cells expressing human ACE2 and TMPRSS2 (e.g., HEK293T-ACE2).

-

Cell culture medium and supplements.

-

Test compounds.

-

Positive control (e.g., neutralizing antibodies).

-

96-well white or clear-bottom plates.

-

Luminometer or fluorescence microscope.

Procedure:

-

Seed the host cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds.

-

Pre-incubate the pseudoviruses with the diluted test compounds for a specified time (e.g., 1 hour at 37°C).

-

Remove the culture medium from the cells and add the pseudovirus-compound mixture.

-

Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a GFP reporter, quantify the number of fluorescent cells using a fluorescence microscope or a high-content imager.

-

Calculate the percentage of inhibition and determine the IC50 or EC50 values.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying neutralizing antibodies but can also be adapted to evaluate the antiviral activity of compounds that inhibit viral replication.

Materials:

-

Infectious SARS-CoV-2 virus.

-

Vero E6 cells.

-

Cell culture medium.

-

Test compounds.

-

Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose).

-

Crystal violet staining solution.

-

6-well or 12-well plates.

Procedure:

-

Seed Vero E6 cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds.

-

Mix the diluted compounds with a known amount of infectious SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 1 hour.

-

Remove the inoculum and add the semi-solid overlay to restrict virus spread to adjacent cells.

-

Incubate the plates for 2-3 days until visible plaques are formed.

-

Fix the cells with a fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Natural compounds often exert their antiviral effects not only by directly targeting viral components but also by modulating host cellular signaling pathways that are crucial for viral replication and the host's inflammatory response. Understanding these interactions is key to developing effective and multifaceted therapeutic strategies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. SARS-CoV-2 infection can lead to aberrant activation of this pathway, contributing to the "cytokine storm" observed in severe COVID-19. Several natural compounds, such as curcumin and quercetin, have been shown to inhibit NF-κB activation, thereby mitigating excessive inflammation.

Caption: Inhibition of the NF-κB signaling pathway by natural compounds.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade involved in the cytokine-mediated inflammatory response. Dysregulation of this pathway is implicated in the severe immunopathology of COVID-19. Natural compounds like resveratrol have been investigated for their potential to modulate JAK-STAT signaling.

Caption: Modulation of the JAK-STAT signaling pathway by natural compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and cell survival. SARS-CoV-2 can activate the p38 MAPK pathway, contributing to the production of pro-inflammatory cytokines. Curcumin has been shown to inhibit MAPK signaling, suggesting another mechanism for its anti-inflammatory effects.

Caption: Targeting the MAPK signaling pathway with natural compounds.

Experimental Workflow for Antiviral Compound Screening

The process of identifying and validating natural compounds with anti-SARS-CoV-2 activity involves a multi-step workflow, from initial high-throughput screening to more complex cell-based and in vivo studies.

Caption: General workflow for antiviral natural compound screening.

Conclusion and Future Perspectives

Natural compounds represent a rich and largely untapped resource for the development of novel antiviral therapies against SARS-CoV-2. The diverse chemical structures and biological activities of flavonoids, terpenoids, alkaloids, and polyphenols offer multiple avenues for inhibiting viral replication and mitigating the severe inflammatory responses associated with COVID-19.

The data and protocols presented in this guide underscore the significant progress made in this field. However, further research is imperative. Future efforts should focus on:

-

Standardization of assays: Ensuring the use of consistent and validated protocols across different research groups to allow for more reliable comparison of data.

-

In vivo studies: Translating the promising in vitro findings into animal models to assess the efficacy, pharmacokinetics, and safety of these compounds.

-

Clinical trials: Rigorously evaluating the most promising candidates in human clinical trials to determine their therapeutic potential in treating COVID-19.

-

Synergistic combinations: Investigating the potential of combining different natural compounds or using them in conjunction with existing antiviral drugs to enhance efficacy and overcome potential resistance.

-

Bioavailability and formulation: Addressing the often-poor bioavailability of natural compounds through innovative formulation strategies to improve their therapeutic delivery.

By continuing to explore the antiviral potential of nature's pharmacopeia with scientific rigor, the research community can unlock new and effective treatments in the ongoing fight against SARS-CoV-2 and future viral threats.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The recurrent emergence of pathogenic coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, underscores the urgent need for broad-spectrum antiviral therapeutics. This guide provides an in-depth overview of the core strategies in the early-stage research and development of pan-coronavirus inhibitors. We delve into the principal viral and host targets, summarize quantitative data on promising inhibitor candidates, and provide detailed experimental protocols for their evaluation. Furthermore, this document visualizes key viral processes and experimental workflows to facilitate a deeper understanding of the intricate mechanisms underlying coronavirus infection and the strategies to thwart it.

Key Therapeutic Targets for Broad-Spectrum Inhibition

The development of broad-spectrum coronavirus inhibitors hinges on targeting conserved elements within the viral life cycle or essential host factors co-opted by the virus. This dual approach, encompassing both direct-acting antivirals (DAAs) and host-directed antivirals (HDAs), offers a robust strategy to combat both existing and future coronavirus threats.[1][2][3]

Viral-Encoded Targets (Direct-Acting Antivirals)

DAAs primarily target viral enzymes that are essential for replication and are highly conserved across different coronavirus species.

-

Main Protease (Mpro / 3CLpro): This cysteine protease is crucial for processing viral polyproteins into functional non-structural proteins (nsps) required for viral replication.[1][4] Its unique cleavage specificity, which is absent in human proteases, makes it an ideal target for selective inhibitors with minimal off-target effects.

-

RNA-dependent RNA Polymerase (RdRp or nsp12): As the core enzyme of the viral replication and transcription complex, RdRp is responsible for synthesizing new viral RNA genomes. Its sequence is highly conserved among coronaviruses, making it a prime target for nucleoside analogs that act as chain terminators.

-

Spike (S) Glycoprotein: The S protein mediates viral entry into host cells by binding to cellular receptors and facilitating membrane fusion. The S2 subunit, which contains the highly conserved fusion machinery, is a key target for inhibitors that block viral entry.

-

Papain-like Protease (PLpro): In addition to its role in polyprotein processing, PLpro is involved in antagonizing the host's innate immune response.

Host-Encoded Targets (Host-Directed Antivirals)

HDAs target cellular factors that are essential for the viral life cycle, a strategy that may offer a higher barrier to the development of viral resistance.

-

Transmembrane Serine Protease 2 (TMPRSS2): This host cell protease is critical for priming the S protein of many coronaviruses, including SARS-CoV-2, at the cell surface, which facilitates viral entry. Inhibition of TMPRSS2 can block this critical activation step.

-

Angiotensin-Converting Enzyme 2 (ACE2): While a direct inhibitor of the receptor itself could have physiological consequences, understanding the S protein-ACE2 interaction is crucial for developing entry inhibitors that block this binding.

-

Endosomal Cysteine Proteases (Cathepsins): In the absence of TMPRSS2-mediated entry at the plasma membrane, some coronaviruses can enter cells via the endosomal pathway, which requires cleavage of the S protein by cathepsins.

-

Host Kinases and Lipid Metabolism: Viruses manipulate host kinases and lipid metabolism to support their replication. Targeting these pathways presents another avenue for broad-spectrum antiviral development.

Quantitative Data on Broad-Spectrum Inhibitors

The following tables summarize the in vitro efficacy of various classes of broad-spectrum coronavirus inhibitors against different coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are provided where available.

Table 1: Small Molecule Inhibitors

| Compound/Drug | Target | Virus(es) | Assay Type | EC50/IC50 | Cell Line | Reference(s) |

| Remdesivir | RdRp | SARS-CoV, MERS-CoV | - | 74 nmol/L | HAE | |

| Molnupiravir | RdRp | Multiple RNA viruses | - | - | - | |

| Bemcentinib | S Protein (S2) | SARS-CoV, MERS-CoV, SARS-CoV-2 & variants | Pseudovirus Entry | IC50 = 5.7 µM | HEK-293-hACE2 | |

| SARS-CoV-2 | Viral Infection | IC50 = 0.070 µM | A549-hACE2 | |||

| Camostat Mesylate | TMPRSS2 | SARS-CoV-2 | - | - | - | |

| Pomotrelvir | Mpro | SARS-CoV-2 | Plaque Assay | EC50 = 32 nM | iPS-AT2 | |

| SARS-CoV-2 | NLuc Assay | EC50 = 23 nM | - | |||

| CoV-229E | CPE Assay | EC50 = 180 nM | - | |||

| CoV-OC43 | CPE Assay | EC50 = 380 nM | - | |||

| Cyclosporine A | Cyclophilins | HCoV-229E, SARS-CoV, MERS-CoV, SARS-CoV-2 | Various | Low µM range | Various | |

| EK1C4 | S Protein (HR1) | HCoV-OC43, MERS-CoV, SARS-CoV, SARS-CoV-2 | - | IC50 = 4.2–187.6 nM | - |

Table 2: Monoclonal and Bispecific Antibodies

| Antibody | Target | Virus(es) | Assay Type | Neutralizing Activity | Reference(s) |

| WKS13 | S Protein (RBD) | SARS-CoV-2 (including Omicron) | - | Broad | |

| BI31 (Bispecific) | S Protein (RBD) | SARS-CoV, MERS-CoV, SARS-CoV-2 | Pseudovirus/Authentic Virus | Broad |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of potential antiviral compounds. Below are outlines for key in vitro assays.

Pseudotyped Virus Entry Assay

This assay is a safe and effective method to screen for inhibitors of viral entry in a BSL-2 laboratory.

Principle: Lentiviral or retroviral particles are engineered to lack their native envelope protein and instead express the coronavirus S protein on their surface. These pseudotyped viruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is quantified by a reduction in the reporter signal in target cells.

Detailed Methodology:

-

Cell Seeding: Seed target cells (e.g., HEK293T cells overexpressing ACE2) in a 96-well plate to achieve 70-80% confluency on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Incubation: Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 1 hour) at 37°C.

-

Infection: Add the S-protein pseudotyped virus to the wells containing the cells and compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification:

-

For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporter viruses, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

-